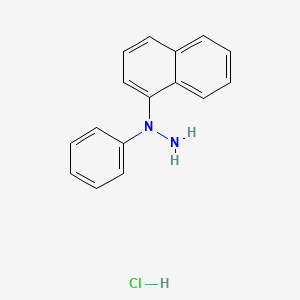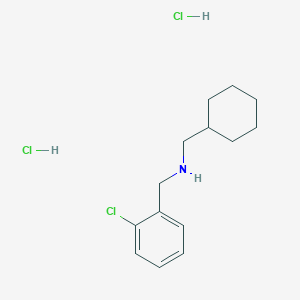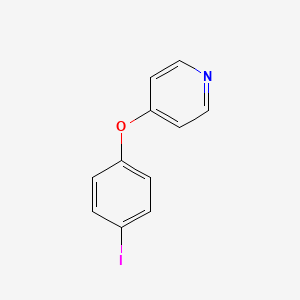
4-(4-Iodophenoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Iodophenoxy)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodophenoxy)pyridine typically involves the reaction of 4-iodophenol with pyridine derivatives under specific conditions. One common method is the nucleophilic substitution reaction where 4-iodophenol reacts with a pyridine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Iodophenoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the iodine atom replaced by an aryl group.
Wissenschaftliche Forschungsanwendungen
4-(4-Iodophenoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4-Iodophenoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and phenoxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenoxypyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Bromophenoxypyridine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
4-Chlorophenoxypyridine: Contains a chlorine atom, which affects its chemical behavior compared to the iodine-containing compound.
Uniqueness
4-(4-Iodophenoxy)pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom can participate in specific chemical reactions that other halogens may not, making this compound valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C11H8INO |
|---|---|
Molekulargewicht |
297.09 g/mol |
IUPAC-Name |
4-(4-iodophenoxy)pyridine |
InChI |
InChI=1S/C11H8INO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H |
InChI-Schlüssel |
QOMRTGFZTSHEHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=CC=NC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


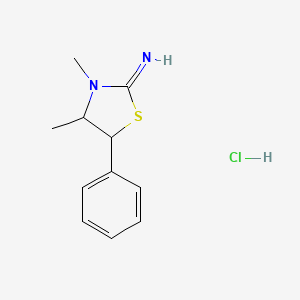

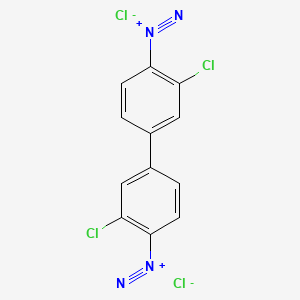
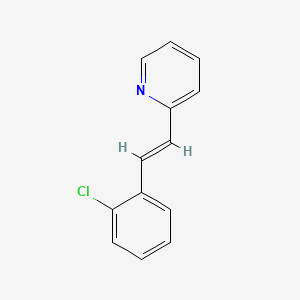

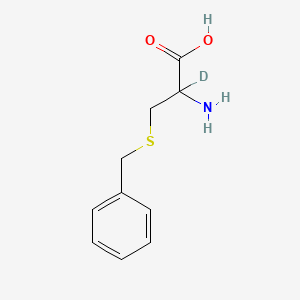
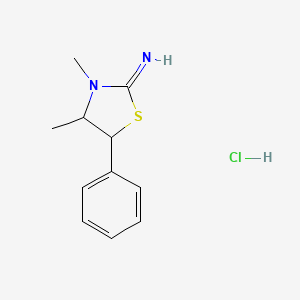
![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B13759680.png)
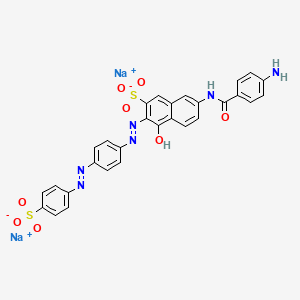
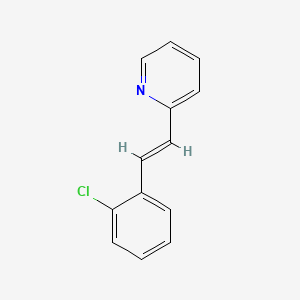
![4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid](/img/structure/B13759702.png)
![Acetamide,n-(4-methyl-7-oxo-7h-pyrano[2,3-g]benzothiazol-2-yl)-](/img/structure/B13759705.png)
